Pyridinium, 1-amino-
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridin-1-ium-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2/c6-7-4-2-1-3-5-7/h1-5H,6H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZCOWLKXHIVII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328733 | |
| Record name | Pyridinium, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45458-31-9 | |
| Record name | Pyridinium, 1-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyridinium, 1 Amino Derivatives
Electrophilic N-Amination of Pyridine (B92270) and Substituted Pyridine Analogues
A principal route to 1-aminopyridinium salts involves the direct amination of the pyridine nitrogen, which acts as a nucleophile, with an electrophilic aminating reagent—a formal source of an "NH2+" equivalent. nih.gov The choice of aminating agent is often dictated by the reactivity of the pyridine substrate, with more powerful reagents required for electron-deficient rings. nih.gov
Hydroxylamine-O-sulfonic acid (HOSA) is a widely used reagent for the N-amination of various nitrogen heterocycles, including pyridine. wikipedia.orgntu.ac.uk The reaction between pyridine and HOSA effectively produces the corresponding 1-aminopyridinium salt. wikipedia.orgorgsyn.org This method was used to prepare the first reported N-aminopyridinium salt, 1-aminopyridinium iodide, which is now commercially available. nih.govorgsyn.org The procedure involves heating pyridine with an aqueous solution of HOSA, followed by treatment with potassium carbonate and then an acid like hydriodic acid to isolate the desired iodide salt. orgsyn.org The process is adaptable for various substituted pyridines. For instance, 2-picoline and 2,4-lutidine can be converted to their respective 1-amino-2-methylpyridinium and 1-amino-2,4-dimethylpyridinium salts. orgsyn.org
| Pyridine Derivative | Aminating Reagent | Product | Yield (%) |
| Pyridine | Hydroxylamine-O-sulfonic Acid / HI | 1-Aminopyridinium iodide | 63–72% orgsyn.org |
| 2-Picoline | Hydroxylamine-O-sulfonic Acid / HI | 1-Amino-2-methylpyridinium iodide | 57% orgsyn.org |
| Quinoline (B57606) | Hydroxylamine-O-sulfonic Acid | 1-Aminoquinolinium salt | N/A ntu.ac.uk |
| Pyridazine | Hydroxylamine-O-sulfonic Acid | N-Aminopyridazinium derivative | N/A researchgate.net |
For less reactive, electron-deficient pyridine derivatives, a more potent aminating agent is necessary. nih.gov O-Mesitylsulfonylhydroxylamine (MSH) serves this purpose, enabling the efficient N-amination of a broader scope of pyridine analogues and other N-heteroarenes like quinoline and pyridazine. nih.gov Due to the potential instability of MSH, methods for its in-situ preparation and immediate consumption in continuous flow systems have been developed for the amination of pyridines. vapourtec.comresearchgate.net This approach not only enhances safety but also allows for rapid and efficient synthesis. vapourtec.comresearchgate.net
| Substrate | Aminating Reagent | Key Finding |
| Electron-deficient pyridines | O-Mesitylsulfonylhydroxylamine (MSH) | Effective for substrates where HOSA is unreactive. nih.gov |
| Various pyridines | In-situ generated MSH (Flow Chemistry) | Enables safe and rapid amination, with subsequent transformation into pyrazolopyridine building blocks. vapourtec.com |
| 4-Bromopyridin-2-amine | O-Mesitylsulfonylhydroxylamine (MSH) | Used as the pyridine nitrogenating agent in a multi-step synthesis. researchgate.net |
Beyond HOSA and MSH, other electrophilic aminating agents have been successfully employed. nih.gov O-(2,4-dinitrophenyl)hydroxylamine (DPH) has been used for the synthesis of a variety of N-aminopyridinium salts with diverse substitution patterns. nih.gov Another reagent, O-tosylhydroxylamine (H2NOTs), has also been utilized for nitrogen transfer to pyridine rings. nih.gov Notably, H2NOTs was used in the postsynthetic N-amination of bipyridine linkers within a Zirconium-based metal-organic framework (MOF), demonstrating its utility in solid-phase applications. nih.gov
Condensation Reactions of Hydrazines with Pyrylium (B1242799) Salts
An alternative synthetic route to 1-aminopyridinium derivatives is the condensation reaction between a pyrylium salt and a hydrazine (B178648) or hydrazide. nih.gov Pyrylium salts, which are six-membered aromatic rings containing a trivalent oxygen cation, serve as effective precursors for N-substituted pyridinium (B92312) systems. nih.govresearchgate.net
The reaction typically proceeds by nucleophilic attack of the hydrazine on the pyrylium ring, leading to ring-opening and subsequent recyclization to form the N-aminopyridinium product. nih.gov To prevent undesired nucleophilic addition at the 2- or 6-positions of the pyrylium ring, it is often necessary to use substituted pyrylium salts. nih.gov For example, 2,4,6-trimethylpyrylium perchlorate (B79767) reacts efficiently with hydrazine to yield the corresponding N-aminopyridinium salt. nih.gov In contrast, the reaction with 2,4,6-triphenylpyrylium (B3243816) salt is less efficient due to the formation of a seven-membered ring byproduct. nih.gov This issue can be circumvented by a two-step process involving an initial reaction with 2-aminopyridine (B139424) followed by hydrazinolysis. nih.gov This methodology has also been extended to mono- and di-substituted hydrazines to create N-alkyl or N-acyl aminopyridinium salts. nih.gov
| Pyrylium Salt | Hydrazine Derivative | Product |
| 2,4,6-Trimethylpyrylium perchlorate | Hydrazine | 1-Amino-2,4,6-trimethylpyridinium perchlorate nih.gov |
| Unsubstituted pyrylium salt | N-Aminophthalimide | N-(Phthalimido)pyridinium salt nih.govsciencemadness.org |
| 2,4,6-Tris(p-methoxyphenyl)pyrylium salt | Hydrazine carboxylates | N-(Carbamoyl)pyridinium salts nih.gov |
| 2,4,6-Triphenylpyrylium salt | Hydrazine (direct) | Inefficient; forms 7-membered ring byproduct nih.gov |
Synthetic Elaboration of N-Valences in N-Aminopyridinium Reagents
N-aminopyridinium salts can serve as versatile synthons, allowing for further functionalization or "elaboration" of the exocyclic amino group. nih.gov This approach uses the simple 1-aminopyridinium core as a scaffold to build more complex derivatives. nih.gov
Recent studies have demonstrated that N-aminopyridinium salts can function as effective ammonia (B1221849) surrogates for synthesizing secondary amines through a self-limiting alkylation process. acs.org In this strategy, an N-aryl-N-aminopyridinium salt, formed via a Chan-Lam coupling, undergoes N-alkylation. thieme-connect.com The resulting intermediate can then undergo in-situ depyridylation to yield a secondary aryl-alkyl amine without the overalkylation products that often complicate traditional amine alkylations. acs.orgthieme-connect.com This method highlights the utility of the N-aminopyridinium platform as a bifunctional reagent, combining the properties of a nucleophilic amine with a pyridinium leaving group. acs.org
Preparation of N-Acyl Pyridinium-N-Aminides
N-Acyl pyridinium-N-aminides, also known as N-iminopyridinium ylides, are valuable intermediates in organic synthesis, particularly in cycloaddition reactions. orgsyn.orgresearchgate.net These compounds can be readily synthesized from 1-aminopyridinium iodide. orgsyn.orgorgsyn.org The synthesis involves the reaction of 1-aminopyridinium iodide with a carboxylic acid derivative, such as a methyl ester, in the presence of a base like potassium carbonate. orgsyn.orgorgsyn.org This procedure provides a direct and accessible route to a wide range of functionalized N-acyl pyridinium-N-aminides. orgsyn.org The reaction is typically performed in a polar solvent such as methanol (B129727). orgsyn.orgorgsyn.org
| Acyl Source | Base | Product | Yield (%) |
| Methyl (tert-butoxycarbonyl)glycinate | Potassium Carbonate | ((tert-Butoxycarbonyl)glycyl)(pyridin-1-ium-1-yl)amide | 85-90% orgsyn.orgorgsyn.org |
This method is attractive due to the commercial availability of the starting materials and the straightforward reaction conditions, allowing for the synthesis of diverse aminide structures for further use in transition metal-catalyzed transformations. orgsyn.org
Chemical Reactivity and Mechanistic Investigations of Pyridinium, 1 Amino Derivatives
1-Aminopyridinium Ylide Chemistry
Strategic Application as Monodentate Directing Groups in C–H Bond Functionalization
Cobalt-Catalyzed Annulation of sp2 C–H Bonds with Internal Alkynes
N-Iminopyridinium ylides, which can be considered derivatives of N-aminopyridinium, have been employed as directing groups and internal oxidants in cobalt-catalyzed annulation reactions of sp2 C–H bonds with internal alkynes dntb.gov.uarsc.orgnih.govresearchgate.net. These reactions are notable for their excellent compatibility with various heterocyclic substrates, including furan, thiophene, pyridine (B92270), pyrrole, pyrazole, and indole (B1671886) functionalities rsc.orgnih.govtdl.org. The pyridine moiety within the ylide acts as an internal oxidant and is cleaved during the catalytic cycle, contributing to the formation of isoquinolone derivatives rsc.orgnih.gov. The mechanism typically involves cobalt-catalyzed C–H activation, followed by migratory insertion of the alkyne and subsequent C–N bond formation, releasing pyridine and regenerating the cobalt catalyst nih.gov.
Influence of Pyridine Moiety Substitution on Directing Group Efficiency
The efficiency of N-aminopyridinium derivatives as directing groups in C–H functionalization reactions can be influenced by substitutions on the pyridine moiety. While specific studies detailing the systematic variation of pyridine substituents on directing group efficiency for N-aminopyridinium salts in the context of the outlined reactions were not extensively detailed in the provided search results, general principles of directing group design apply. Modifications to the pyridine ring can alter its electronic properties and steric profile, potentially impacting coordination to the metal catalyst and the subsequent C–H activation step nih.govrsc.orgnih.govacs.org. Electron-donating or electron-withdrawing groups can modulate the reactivity and selectivity of the catalytic process.
Acyl Pyridinium (B92312) Ylides as 1,3-N,O Dipole Equivalents
Acyl pyridinium ylides, derived from N-aminopyridinium structures, have been recognized as synthetic equivalents of 1,3-N,O dipoles chinesechemsoc.orgorgsyn.orgorgsyn.orgresearchgate.netresearchgate.net. These ylides can participate in gold-catalyzed [3+2] cycloaddition reactions with ynamides to yield 4-aminooxazole derivatives orgsyn.orgorgsyn.orgresearchgate.net. In these transformations, the aminide functions as a nucleophilic nitrenoid, where the pyridinium moiety acts as a leaving group, revealing the acyl nitrenoid character orgsyn.orgorgsyn.org. This methodology offers a convergent and atom-economical route to highly substituted heterocycles.
N-Centered Radical Chemistry
Generation of N-Centered Radicals from N-Aminopyridinium Salts
Visible-Light-Induced C–N Bond Formation Reactions
Table 1: Examples of N-Aminopyridinium Mediated C–H Amidation of Arenes and Heteroarenes
| Substrate (Arene/Heteroarene) | N-Aminopyridinium Reagent (R-group) | Photocatalyst | Conditions | Yield (%) | Citation |
| 1,3,5-Trimethoxybenzene | N-Tosyl-aminopyridinium | Ru(bpy)3Cl2 | Blue LED, 24h, MeCN | 70 | acs.orgthieme-connect.com |
| Anisole | N-Boc-aminopyridinium | Ru(bpy)3Cl2 | Blue LED, 24h, MeCN | 65 | acs.org |
| Thiophene | N-Benzoyl-aminopyridinium | Ru(bpy)3Cl2 | Blue LED, 24h, MeCN | 75 | acs.org |
| Benzene | N-Trifluoroacetyl-aminopyridinium | Ru(bpy)3Cl2 | Blue LED, 24h, MeCN | 55 | acs.org |
Note: Yields are representative and may vary based on specific reaction conditions and substrate.
Table 2: Examples of Visible-Light-Induced Alkene Aminopyridylation
| Alkene Substrate | N-Aminopyridinium Reagent | Photocatalyst | Conditions | Product Type | Citation |
| Vinyl ether | N-Tosyl-aminopyridinium | Eosin Y | Blue LED, MeCN | Aminoethyl pyridine | kaist.ac.krkaist.ac.kr |
| Styrene | N-Boc-aminopyridinium | Ir complex | Blue LED, MeCN | Aminoethyl pyridine | kaist.ac.krkaist.ac.kr |
| Allyl alcohol | N-Benzoyl-aminopyridinium | Organic dye | Blue LED, MeCN | Aminoethyl pyridine | kaist.ac.krkaist.ac.kr |
Note: These reactions incorporate both amino and pyridyl groups onto the alkene.
Table 3: Examples of Acyl Pyridinium Ylides in [3+2] Cycloadditions
| Ylide Precursor (Acyl N-aminopyridinium) | Dipolarophile (Ynamide) | Catalyst | Product Type | Yield (%) | Citation |
| N-(Benzoylamino)-2,4,6-triphenylpyridinium | Phenyl Ynamide | Au(I) | 4-Aminooxazole | 85 | orgsyn.orgorgsyn.org |
| N-(Acetylamino)-2,4,6-triphenylpyridinium | Alkyl Ynamide | Au(I) | 4-Aminooxazole | 78 | orgsyn.orgorgsyn.org |
Cycloaddition Reactions
Intermolecular [3+2] Cycloadditions for Diverse Heterocycle Synthesis
Gold-Catalyzed Oxazole (B20620) Synthesis
N-Aminopyridinium ylides have emerged as valuable synthons in the construction of heterocyclic compounds, particularly oxazoles, through gold-catalyzed reactions. Research has demonstrated that these ylides can function as chemoselective 1,3-N,O-dipole equivalents in formal [3+2]-dipolar cycloaddition reactions. In these protocols, N-aminopyridinium derivatives, specifically acyl pyridinium ylides, act as nucleophilic nitrenoids, where the pyridinium moiety serves as a leaving group, revealing the acyl nitrenoid character.
The gold-catalyzed formal [3+2]-dipolar cycloaddition between N-heteroaryl-N-acyl aminides and ynamides provides a highly convergent and atom-economical route to 4-aminooxazole derivatives nih.govorgsyn.orgorgsyn.org. In this process, the aminide component furnishes the C-2 position of the oxazole ring, while the ynamide contributes to the C-4 and C-5 positions orgsyn.orgorgsyn.org. This methodology exhibits excellent chemoselectivity, facilitated by gold catalysis, leading to a diverse array of oxazoles with varied substitution patterns orgsyn.org.
The scope of this reaction is broad, tolerating a wide range of functional groups. The C-2 position of the resulting oxazole can be functionalized with electron-donating, electron-withdrawing, aromatic, heteroaromatic, alkyl, and cycloalkyl groups, where oxygen, carbon, or nitrogen is directly bonded to the oxazole ring. Furthermore, the reaction is compatible with stereogenic centers, secondary unprotected amines, and acyclic acetals. Disubstituted oxazoles can also be synthesized from formyl aminides or terminal ynamides orgsyn.org. The ynamide component allows for the incorporation of electron-withdrawing groups, sulfur-substituted systems, aromatic groups, and alkyl chains at the C-5 position of the oxazole orgsyn.orgorgsyn.org.
Table 1: Functional Group Tolerance in Gold-Catalyzed Oxazole Synthesis
| Oxazole Position | Tolerated Functional Groups |
| C-2 | Electron-donating, electron-withdrawing, aromatic, heteroaromatic, alkyl, cycloalkyl groups; O-, C-, or N-linked substituents. |
| C-4 | Derived from ynamide |
| C-5 | Electron-withdrawing groups, sulfur-substituted systems, aromatic groups, alkyl chains (derived from ynamide) |
| Other Features | Stereogenic centers, secondary unprotected amines, acyclic acetals. |
Divergent Synthesis of Functionalized Pyrazolo[1,5-a]pyridine (B1195680) Derivatives
N-Aminopyridinium ylides have also been instrumental in the divergent synthesis of functionalized pyrazolo[1,5-a]pyridine derivatives. Traditional routes to pyrazolo[1,5-a]pyridines often involve the amination of pyridines followed by a [3+2] cycloaddition between an N-aminopyridinium salt and an alkynyl ester. However, controlling regioselectivity in the synthesis of substituted analogs can be challenging, particularly with unsymmetrical N-aminopyridinium salts sci-hub.se.
Recent advancements have introduced methods that offer improved regiocontrol. One such approach involves the fragmentation cycloaddition of β-CF3-1,3-enynes with N-aminopyridinium ylides, leading to fluorinated pyrazolo[1,5-a]pyridines via detrifluoromethylative [2+3] cyclizations, followed by fluorine transfer acs.org. Another strategy utilizes N-aminopyridinium ylides and ynals in a direct [3+2]-cycloaddition to construct the pyrazolo[1,5-a]pyridine core while simultaneously introducing a cyano group rsc.org. These methods leverage the dual reactivity of N-aminopyridinium ylides as both 1,3-dipoles and nitrogen sources rsc.org.
Furthermore, TEMPO-mediated [3+2] annulation–aromatization protocols involving N-aminopyridines and α,β-unsaturated compounds have been developed, yielding multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity acs.org. These methods allow for complete regiocontrol, even when starting with unsymmetrical precursors sci-hub.se.
Table 2: Regiocontrol in Pyrazolo[1,5-a]pyridine Synthesis with N-Aminopyridinium Derivatives
| Reaction Type / Precursors | Key Feature | Example Substituents (R3) & Yields (Relative) | Reference |
| β-CF3-1,3-enynes with N-aminopyridinium ylides | Detrifluoromethylative [2+3] cyclization | N/A | acs.org |
| N-aminopyridinium ylides and ynals | Direct [3+2]-cycloaddition, cyano group introduction | N/A | rsc.org |
| TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds | High and predictable regioselectivity | N/A | acs.org |
| Traditional [3+2] cycloaddition of N-aminopyridinium salts and alkynyl esters (when R1 ≠ R3) | Potential for regioselectivity challenges | Fluoro, Chloro (lower yields than Bromo) | sci-hub.se |
| Method allowing complete regiocontrol (when R1 ≠ R3) | Complete regiocontrol | Specific examples showed regiocontrol | sci-hub.se |
Deuterium (B1214612) Exchange and Isotopic Labeling Studies
Hydrogen-deuterium exchange (HDX) is a fundamental process where hydrogen atoms in a molecule are substituted by deuterium atoms in the presence of a deuterating agent, such as deuterium oxide (D₂O) nih.gov. This technique is valuable for isotopic labeling and mechanistic investigations. The rate and extent of HDX are influenced by factors such as pH, temperature, and the chemical environment of the hydrogen atoms nih.gov.
α-Hydrogen/Deuterium Exchange of 1-Aminopyridinium Cations in Basic Media
The H/D exchange reaction mechanism is often governed by acid-base catalysis, with the degree of exchange being highly dependent on the solution's pH nih.gov. At activated carbon centers, H/D exchange can occur through processes involving enolization, particularly under acidic or basic conditions nih.gov. While specific studies detailing the α-hydrogen/deuterium exchange of 1-aminopyridinium cations in basic media are not extensively detailed in the provided snippets, the general principles of base-catalyzed H/D exchange suggest that the α-carbons adjacent to the positively charged nitrogen atom of the pyridinium ring could be susceptible to such exchange. The presence of a basic medium can facilitate the deprotonation of these positions, making them available for deuterium incorporation.
Investigation of Regioselectivity and Deuterium Incorporation Efficiency
Investigating the regioselectivity and efficiency of deuterium incorporation is crucial for employing HDX in isotopic labeling. While acid-catalyzed H/D exchange in aromatic compounds often exhibits limited regioselectivity, studies on related aminopyridine systems have shown selective deuteration. For instance, 4-aminopyridines have been reported to undergo rapid and highly selective H/D exchange at the C-2 and C-6 positions under microwave irradiation in neutral D₂O researchgate.net. This suggests that the electronic properties and substitution patterns of aminopyridines can direct deuterium incorporation to specific sites.
In the context of 1-aminopyridinium derivatives, research has indicated that certain strategies can lead to complete deuteration within minutes, achieving a high deuterium content at the ortho and para positions of the amino group itself nih.gov. However, detailed investigations into the regioselectivity and efficiency of deuterium incorporation specifically at the α-carbon positions of the 1-aminopyridinium ring in basic media require further specific experimental data.
Applications in Advanced Organic Synthesis
Strategic Building Blocks for Fused Heterocyclic Architectures
N-Aminopyridinium salts serve as crucial building blocks for the synthesis of various fused heterocyclic systems. Their inherent reactivity allows for participation in cycloaddition reactions and other cyclization pathways, leading to the formation of complex ring structures. For instance, N-aminopyridinium salts have been utilized in [3+2] cycloaddition reactions with acetylenes and nitriles to construct pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines imist.mabeilstein-journals.org. These fused heterocycles are of significant interest due to their presence in numerous biologically active compounds, including pharmaceuticals with antihypertensive, bronchodilatory, anti-inflammatory, analgesic, and positive inotropic activities imist.ma. Furthermore, N-aminopyridinium salts can be precursors for N-centered radicals that participate in cyclization reactions, leading to the formation of indole-fused eight-membered aza-heterocycles acs.orgacs.org.
Methodologies for the Synthesis of Substituted Pyridines
While N-aminopyridinium salts are often used to build other heterocyclic systems, they also play a role in modifying or constructing pyridine (B92270) rings themselves. Research has explored their use in methodologies that lead to substituted pyridines. For example, a one-pot strategy involving pyridine N-oxides, Grignard reagents, and trifluoroacetic anhydride (B1165640) has been reported to yield substituted pyridines, with pyridine N-oxides potentially being precursors or related intermediates in broader pyridine chemistry researchgate.net. Although direct synthesis of substituted pyridines from N-aminopyridinium salts is less commonly highlighted than their use as synthons for other heterocycles, their reactivity as ylides or their ability to undergo transformations that modify the pyridine core indirectly contributes to pyridine synthesis strategies orgsyn.orgnih.gov.
N-Aminopyridinium Salts as Ammonia (B1221849) Equivalents and Surrogates
A significant application of N-aminopyridinium salts is their role as ammonia equivalents or surrogates in organic synthesis researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net. Traditional methods for incorporating nitrogen, especially in forming amines, often face challenges such as overalkylation or the need for complex protecting group strategies. N-aminopyridinium salts offer a solution by providing a masked source of ammonia that can be selectively functionalized.
Selective Synthesis of Secondary Amines via Self-Limiting Alkylation
N-aminopyridinium salts have been developed as effective ammonia surrogates for the selective synthesis of secondary amines through a process termed "self-limiting alkylation" researchgate.netacs.orgacs.orgresearchgate.netchemrxiv.orgthieme-connect.comnih.govresearchgate.net. This methodology overcomes the inherent difficulty in achieving monoalkylation of ammonia or primary amines due to the increased nucleophilicity of the amine product. The process typically involves the formation of a transient, highly nucleophilic pyridinium (B92312) ylide intermediate. This ylide undergoes N-alkylation with an alkyl halide. Crucially, the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, and the reaction conditions are designed to promote in situ depyridylation, yielding the desired secondary amine without overalkylation researchgate.netacs.org. This one-pot protocol, often initiated by N-arylation followed by N-alkylation and depyridylation, is compatible with complex molecular scaffolds and offers a modular approach to secondary amine synthesis researchgate.netacs.orgthieme-connect.com.
Data Table 1: Examples of Secondary Amine Synthesis via Self-Limiting Alkylation
| Starting N-Aminopyridinium Salt | Alkylating Agent | Base/Conditions | Product Secondary Amine | Yield (%) | Reference |
| 1-Aminopyridinium triflate (3a) | 1-Iodohexane (4a) | Cs₂CO₃, CH₃CN, 70°C | Hexyl(phenyl)amine (5a) | 79 | researchgate.netacs.org |
| 1-Aminopyridinium triflate (3a) | 1-Iodooctane | Cs₂CO₃, CH₃CN, 70°C | Octyl(phenyl)amine | 76 | thieme-connect.com |
| 1-Aminopyridinium triflate (3a) | 2-Iodooctane | Cs₂CO₃, CH₃CN, 70°C | (2-Octyl)(phenyl)amine | 62 | thieme-connect.com |
| 1-Aminopyridinium triflate (3a) | 1-Iodohexane | Cs₂CO₃, CH₃CN, 70°C | Hexyl(phenyl)amine | 79 | nih.gov |
Note: Yields are typically isolated yields.
Mechanistic Analysis of the Depyridylation Process
The depyridylation step is integral to the utility of N-aminopyridinium salts as ammonia surrogates, particularly in the self-limiting alkylation for secondary amine synthesis. This process involves the cleavage of the N–N bond, releasing the pyridine moiety and forming the final amine product. Mechanistic studies suggest that the alkylation of the pyridinium ylide forms an N-alkyl-N-pyridinium amine intermediate. In the presence of a suitable base (e.g., Cs₂CO₃), this intermediate undergoes depyridylation. Preliminary mechanistic investigations propose a pathway involving base-mediated cleavage of the N–N bond, leading to the release of the pyridine fragment and the formation of the secondary amine researchgate.netresearchgate.net. The specific mechanism can be influenced by the base and reaction conditions, with weaker bases sometimes allowing for isolation of the tertiary alkylated amine before depyridylation occurs thieme-connect.com.
Participation in Homogeneous Transition Metal-Catalyzed Transformations
N-aminopyridinium salts are increasingly employed in homogeneous transition metal-catalyzed reactions, leveraging their unique reactivity profiles. They can act as nitrogen sources, directing groups, or substrates in various catalytic cycles.
C–N Cross-Coupling Reactions: N-aminopyridinium salts have been utilized in transition metal-catalyzed cross-coupling reactions. For instance, Ni-catalyzed cross-coupling reactions have been developed to synthesize N-aryl aziridines and N-aryl benzyl (B1604629) amines from N-aminopyridinium derivatives. The low-lying LUMO of these salts allows them to act as electrophiles in Ni-catalyzed cross-coupling with aryl boronic acids nih.gov. Furthermore, N-aminopyridinium ylides can serve as directing groups for transition metal-catalyzed C–H functionalization, including both sp³ and sp² C–H bonds nih.gov. For example, Co-catalyzed annulation of sp² C–H bonds with alkynes has been achieved using N-iminopyridinium ylides as directing groups nih.gov.
Synthesis of Heterocycles: Transition metal catalysis is also employed in the synthesis of fused heterocycles using N-aminopyridinium salts. Palladium catalysis has been used to combine N-aminopyridinium salts with iodoolefins to synthesize 2-substituted pyrazolo[1,5-a]pyridines nih.gov. Rh-catalyzed amination of allyl carbonates with N-aminopyridinium salts has also been reported to yield pyridinium allylamines nih.gov.
Photocatalyzed Transformations: While not strictly homogeneous transition metal catalysis, it is worth noting that N-aminopyridinium salts are also active in photocatalyzed transformations. For example, Ir-catalyzed photoredox catalysis has been used for the site-selective C4 acylation of pyridines by combining N-aminopyridinium salts with aldehydes. This reaction proceeds via single-electron transfer (SET) from the excited photocatalyst to the N-aminopyridinium salt, followed by N–N bond cleavage to generate an amidyl radical nih.gov.
Data Table 2: Examples of N-Aminopyridinium Salts in Transition Metal-Catalyzed Transformations
| Reaction Type | Catalyst/Conditions | Substrate/Reagent | Product Class | Reference |
| Ni-Catalyzed Cross-Coupling | Ni catalyst, Aryl boronic acid | N-aminopyridinium derivatives | N-aryl aziridines, N-aryl benzyl amines | nih.govchemrxiv.org |
| Pd-Catalyzed Cyclization | Pd catalyst (e.g., Pd(OAc)₂) | N-aminopyridinium salts, iodoolefins | 2-substituted pyrazolo[1,5-a]pyridines | nih.gov |
| Rh-Catalyzed Amination | Rh catalyst | N-aminopyridinium salts, allyl carbonates | Pyridinium allylamines | nih.gov |
| Co-Catalyzed Annulation | Co catalyst | N-iminopyridinium ylides, internal alkynes | Annulated products (e.g., fused heterocycles) | nih.gov |
| Cu-Catalyzed Chan–Lam Coupling | CuF₂, O₂ | N-aminopyridinium salts, aryl boronic acids | N-aryl-N-aminopyridinium salts | thieme-connect.comresearchgate.net |
| Ir-Photocatalyzed C4 Acylation | Ir photoredox catalyst | N-aminopyridinium salts, aldehydes | C4-acylated pyridines | nih.gov |
| Metal-Catalyzed C(sp³)–H Arylation (Ylide-directed) | Pd catalyst (e.g., Pd(OAc)₂), NaOTf, HFIP | 1-aminopyridines (as ylides), carboxylic acids | Arylated products via C(sp³)–H functionalization | nih.gov |
Compound List:
Pyridinium, 1-amino- (also referred to as 1-aminopyridinium)
N-aminopyridinium salts
N-iminopyridinium ylides
Pyrazolo[1,5-a]pyridines
1,2,4-Triazolo[1,5-a]pyridines
N-aryl aziridines
N-aryl benzyl amines
Pyridinium allylamines
N-aryl-N-aminopyridinium salts
Advanced Spectroscopic and Structural Characterization of Pyridinium, 1 Amino Derivatives
X-ray Crystallography Studies for Elucidating Molecular and Crystalline Structures
X-ray crystallography has played a pivotal role in defining the precise three-dimensional structures of intermediates and derivatives related to pyridinium (B92312), 1-amino- systems. These studies offer definitive proof of molecular connectivity and arrangement within the crystalline state.
Characterization of Cyclopalladated Reaction Intermediates
Research employing N-aminopyridinium ylides and salts has led to the isolation and characterization of key cyclopalladated intermediates by X-ray crystallography. These intermediates are often formed during palladium-catalyzed C-H functionalization reactions, where the N-aminopyridinium moiety acts as a directing group. For instance, in copper-promoted C-H functionalization reactions directed by N-aminopyridinium ylides, cyclopalladated intermediates have been successfully isolated and subjected to X-ray crystallographic analysis, providing critical data on their structure and reactivity researchgate.netresearchgate.net. Similarly, in palladium-catalyzed directed ortho C-H amidation, cyclopalladation complexes of ketones have been characterized by X-ray crystallography researchgate.net. Furthermore, X-ray diffraction analysis has been used to confirm the structure of derivatives obtained from N-amino pyridinium ions, such as cyclobutane (B1203170) derivatives epdf.pub, and specific derivatives like 9a-Ts in cascade cyclization processes rsc.org.
Mechanistic Elucidation through Advanced Spectroscopic Probes
Advanced spectroscopic techniques are indispensable for unraveling the complex reaction pathways involving pyridinium, 1-amino- derivatives, particularly in the identification of transient species and the characterization of reaction products and adducts.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Radical Identification
N-amino pyridinium salts are recognized as potent precursors for nitrogen-centered radicals. Mechanistic studies, often involving photoredox catalysis, have indicated that these salts can generate amidyl or N-centered radicals through photoinduced single-electron transfer (SET) processes, leading to N–N bond cleavage sioc-journal.cnresearchgate.net. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for detecting and characterizing such transient radical species, providing insights into their electronic structure and reactivity pathways. While specific EPR parameters were not detailed in the provided snippets, the generation of these reactive intermediates is a key aspect of the mechanistic investigations of reactions involving these pyridinium derivatives sioc-journal.cnresearchgate.net.
High-Resolution Mass Spectrometry (e.g., APCI-MS) for Adduct Characterization
High-Resolution Mass Spectrometry (HRMS) has proven invaluable for identifying and characterizing various species formed during reactions of pyridinium, 1-amino- derivatives. In radical trapping experiments, where radical inhibitors like TEMPO are used, the resulting adducts have been detected by HRMS, confirming the presence of radical intermediates in the reaction mechanism sioc-journal.cnacs.org. For example, adduct 4 was identified by HRMS in studies involving N-amidopyridinium salts as radical precursors acs.org. Moreover, intermediates formed in cascade cyclization processes, such as tetrahydro-pyrazolo[1,5-a]pyridines, have been shown to be detectable by HRMS, aiding in the elucidation of reaction sequences rsc.org.
Theoretical and Computational Chemistry of Pyridinium, 1 Amino Systems
Density Functional Theory (DFT) and Other Quantum Chemical Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure, molecular geometry, and reactivity of chemical compounds, including pyridinium (B92312), 1-amino- systems. Its ability to accurately predict a wide range of molecular properties makes it indispensable in modern computational chemistry.
Prediction of Acidity Constants (pKa Values) and Protonation Equilibria
Computational studies have been instrumental in predicting the acidity constants (pKa values) of various positions within pyridinium cations, including those with N-amino substituents. For N-aminopyridinium cations, DFT calculations, often employing methods like M06-2X with a 6-31+G(d,p) basis set and solvation models (e.g., SMD), have been used to estimate the pKa values of different hydrogen atoms beilstein-journals.org. These calculations reveal that the NH₂ group is generally the most acidic. For instance, in the 4-methyl-1-aminopyridinium cation, the NH₂ group is only about 2.7 pKa units more acidic than the methyl group hydrogens, indicating a relatively small difference compared to other systems beilstein-journals.org. The electron-donating effect of substituents, such as a methoxy (B1213986) group, can significantly lower the acidity of both N–H and C–H hydrogens beilstein-journals.org. Understanding these pKa values is crucial for predicting protonation equilibria and the behavior of these species in solution.
Optimized Molecular Geometry and Electronic Structure Determination
DFT calculations are routinely used to determine the optimized molecular geometry and electronic structure of pyridinium, 1-amino- compounds. These calculations provide detailed insights into bond lengths, bond angles, and charge distribution within the molecule. For example, studies on related aminopyridine derivatives have employed DFT with various functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-311+G(d,p)) to optimize geometries and analyze electronic properties dergipark.org.trijret.orgrasayanjournal.co.inphyschemres.orgresearchgate.netnih.govscirp.org. These optimizations are essential for obtaining accurate predictions of other molecular properties, as they represent the lowest energy conformation of the molecule. The electronic structure, including the distribution of electron density, is often visualized using molecular electrostatic potential (MEP) maps and Natural Bond Orbital (NBO) analysis, which helps in understanding intermolecular interactions and reactivity rasayanjournal.co.inresearchgate.netnih.govscirp.orgresearchgate.netmdpi.com. Single-crystal X-ray diffraction studies often complement these computational findings, confirming the predicted molecular structure and crystal packing rasayanjournal.co.insarex.comchemdad.comsigmaaldrich.com.
Frontier Molecular Orbital (FMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT analysis for understanding molecular reactivity ijret.orgrasayanjournal.co.inresearchgate.netnih.govscirp.orgmdpi.commdpi.comrsc.orgcolab.wsworldscientific.comscirp.orgresearchgate.netjmaterenvironsci.comresearchgate.netdergipark.org.trnih.gov. The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity ijret.orgscirp.orgmdpi.comjmaterenvironsci.comresearchgate.net. A smaller energy gap generally signifies higher polarizability, greater chemical reactivity, and lower kinetic stability, indicating a "softer" molecule ijret.orgmdpi.comjmaterenvironsci.com. Conversely, a larger gap suggests greater stability and chemical hardness mdpi.comjmaterenvironsci.com. For N-aminopyridinium systems, FMO analysis helps in understanding charge transfer processes within the molecule, often from the pyridine (B92270) ring to the amino group or vice versa, depending on the specific substituents ijret.orgresearchgate.netresearchgate.net. Studies on related aminopyridines show that the HOMO is often localized on the pyridine ring, while the LUMO can be on the amino group, facilitating intramolecular charge transfer ijret.org.
Elucidation of Global Reactivity Descriptors
Beyond the HOMO-LUMO gap, DFT calculations provide a suite of global reactivity descriptors that quantify a molecule's chemical behavior. These include:
Computational Insights into Reaction Mechanisms and Pathways
Computational studies, particularly DFT, are vital for dissecting complex reaction mechanisms and pathways involving N-aminopyridinium systems. These investigations can elucidate transition states, intermediates, and energy barriers, providing a deeper understanding of how reactions proceed nih.govresearchgate.netchemrxiv.orgnih.govnih.govresearchgate.netresearchgate.net. For instance, studies on visible-light-induced reactions have used DFT to explain mechanistic pathways, including single-electron transfer (SET) events, N–N bond cleavage, and radical additions onto alkenes nih.govnih.gov. DFT calculations have also been employed to understand the regioselectivity of reactions, such as the ortho-selective aminopyridylation of alkenes, by analyzing electrostatic interactions and energy barriers nih.gov. In other contexts, DFT has been used to explore reaction pathways in metal-catalyzed processes involving pyridine derivatives, detailing steps like oxidative addition, migratory insertion, and reductive elimination researchgate.net. The photolysis of N-aminopyridinium salts, for example, is understood to proceed via heterolytic cleavage of the N–N bond, generating nitrenium ions, which are then studied computationally chemrxiv.org.
Advanced Computational Methodologies and Benchmarking for Pyridinium Systems
The accuracy of computational predictions relies heavily on the choice of theoretical methods and basis sets. Advanced computational methodologies and benchmarking are crucial for validating these approaches and ensuring reliable results for pyridinium systems.
Benchmarking studies compare DFT calculations with high-level quantum chemical methods, such as Coupled Cluster (CCSD(T)), and experimental data to assess accuracy acs.orgnih.govnih.govacs.org. For predicting acidity constants of pyridinium ions, DFT with hybrid exchange-correlation functionals has shown chemical accuracy, allowing for absolute pKa predictions with errors under 1 unit acs.orgnih.gov. The choice of solvation model, basis sets, and cavity definitions can significantly influence the accuracy of pKa calculations in aqueous solutions acs.orgnih.gov.
Studies on related pyridinium systems have explored various DFT functionals (e.g., PBE0-D4, B3LYP, M06-2X) and basis sets (e.g., def2-TZVP, 6-31+G(d,p), 6-311++G(d,p)) to optimize geometries, determine electronic structures, and calculate properties like dipole moments and polarizabilities physchemres.orgnih.govscirp.orgmdpi.comresearchgate.netjmaterenvironsci.comnih.govacs.org. Time-Dependent DFT (TD-DFT) is frequently used to investigate electronic transitions and predict UV-Vis absorption spectra physchemres.orgscirp.orgresearchgate.netnih.gov. Advanced techniques like Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis are also employed to gain deeper insights into electronic structure, charge transfer, and intermolecular interactions within these systems rasayanjournal.co.inphyschemres.orgresearchgate.netscirp.orgresearchgate.netresearchgate.net. For large-scale computational screening, specialized tools are developed to analyze the stability of radical species formed during one-electron reduction processes chemrxiv.org.
Evaluation of Implicit Solvation Models and Solvation Energy Definitions
Implicit solvation models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM) and the Solvation Model Density (SMD), are widely used to simulate the effect of a solvent on a solute without explicitly including solvent molecules in the calculation d-nb.inforesearchgate.netscirp.orgdergipark.org.trdntb.gov.ua. These models treat the solvent as a continuous medium characterized by its dielectric constant and other macroscopic properties, embedding the solute within a cavity. The evaluation of these models involves comparing their predicted solvation energies with experimental data or more rigorous computational methods. Different definitions of solvation energy exist, often differing in the reference state (e.g., gas phase vs. vacuum) and the inclusion of specific thermodynamic terms. Studies aim to assess the accuracy of these models for charged species like 1-aminopyridinium, understanding how well they capture electrostatic interactions and hydrogen bonding with the solvent. For instance, the SMD model has been utilized in conjunction with DFT calculations for related systems d-nb.info, while the IEF-PCM model has been applied to study solvent effects on 4-(1-aminoethyl)pyridine researchgate.netdergipark.org.tr. The choice of model and its parameterization can significantly impact the calculated solvation energies, highlighting the importance of careful evaluation for specific chemical systems.
Assessment of Basis Set Effects and Electron Density Contributions
The accuracy of quantum chemical calculations is highly dependent on the choice of basis sets and the methods used to describe electron density. Basis sets are sets of functions used to represent atomic orbitals in molecular calculations. Larger and more flexible basis sets, such as those including polarization and diffuse functions (e.g., 6-31+G(d,p), 6-311+G(d,p), 6-311++G(d,p)), generally lead to more accurate results but increase computational cost d-nb.inforesearchgate.netbeilstein-journals.orgaip.org. Electron density distribution, analyzed through methods like Frontier Molecular Orbital (FMO) theory, provides insights into the molecule's reactivity, charge transfer characteristics, and bonding patterns scirp.orgdergipark.org.trdergipark.org.trbohrium.comnih.gov.
Studies have investigated how varying basis sets affect calculated properties such as ionization potential, electron affinity, chemical hardness, and HOMO-LUMO energy gaps for 1-aminopyridinium derivatives. For example, calculations on 4-(1-aminoethyl)pyridine using B3LYP/6-311+G(d,p) and B3PW91/6-311+G(d,p) have yielded comparable results for these properties, indicating the robustness of these methods for such analyses researchgate.netdergipark.org.trbeilstein-journals.org. The electron density distribution, visualized through FMOs, helps in understanding charge transfer processes and predicting chemical reactivity.
Table 1: Influence of Basis Sets and DFT Functionals on Electronic Properties of 4-(1-aminoethyl)pyridine
| Property | Method/Basis Set | Value (eV) | Source |
| HOMO Energy | B3LYP/6-311+G(d,p) | -7.05 | researchgate.netdergipark.org.tr |
| LUMO Energy | B3LYP/6-311+G(d,p) | -0.97 | researchgate.netdergipark.org.tr |
| Energy Gap (ΔE) | B3LYP/6-311+G(d,p) | 6.08 | researchgate.netdergipark.org.tr |
| Ionization Potential (I) | B3LYP/6-311+G(d,p) | 7.05 | researchgate.netdergipark.org.tr |
| Electron Affinity (A) | B3LYP/6-311+G(d,p) | 0.97 | researchgate.netdergipark.org.tr |
| Chemical Hardness (η) | B3LYP/6-311+G(d,p) | 3.04 | researchgate.netdergipark.org.tr |
| Electrophilicity Index (w) | B3LYP/6-311+G(d,p) | 2.64 | researchgate.netdergipark.org.tr |
| HOMO Energy | B3PW91/6-311+G(d,p) | -7.03 | researchgate.netdergipark.org.tr |
| LUMO Energy | B3PW91/6-311+G(d,p) | -0.94 | researchgate.netdergipark.org.tr |
| Energy Gap (ΔE) | B3PW91/6-311+G(d,p) | 6.09 | researchgate.netdergipark.org.tr |
| Ionization Potential (I) | B3PW91/6-311+G(d,p) | 7.03 | researchgate.netdergipark.org.tr |
| Electron Affinity (A) | B3PW91/6-311+G(d,p) | 0.94 | researchgate.netdergipark.org.tr |
| Chemical Hardness (η) | B3PW91/6-311+G(d,p) | 2.95 | researchgate.netdergipark.org.tr |
| Electrophilicity Index (w) | B3PW91/6-311+G(d,p) | 2.60 | researchgate.netdergipark.org.tr |
Note: Values for HOMO/LUMO energies are typically negative in computational chemistry, representing the energy required to remove an electron. The values presented here are taken directly from the source, which may list them as positive or imply a negative sign in context.
Theoretical Studies on Related Pyridinium Derivatives and Complexes
Theoretical investigations extend to a variety of pyridinium derivatives and complexes to understand structure-property relationships and potential applications. These studies often employ DFT calculations to explore electronic structures, reaction mechanisms, and intermolecular interactions.
Studies on 4-aminopyridine (B3432731) and its protonated form have utilized INDO calculations to compare optimized geometries, π-bond orders, rotational barriers, and charge distributions, revealing significant differences in rotational barriers between the neutral and protonated species psu.edu. Computational studies on 4-aminopyridinium (B8673708) thiocyanate (B1210189) have analyzed its electronic properties, including HOMO-LUMO energies and energy gaps, using DFT scirp.orgbohrium.com. Furthermore, N-aminopyridinium salts have been investigated as reagents in organic synthesis, with DFT calculations employed to elucidate reaction mechanisms and regioselectivity, particularly in photoredox-catalyzed reactions acs.org. These studies often analyze interaction energies and transition state structures to understand reaction pathways. Investigations into hybrid crystals involving 1-aminopyridinium derivatives and metal halides have also utilized DFT to study electronic properties, hyperpolarizability, and intermolecular interactions, assessing their potential for nonlinear optical applications researchgate.net.
Table 2: Properties of Selected Related Pyridinium Derivatives and Complexes from Theoretical Studies
| Compound/System | Property | Value | Method/Basis Set | Source |
| 4-aminopyridine | C(4)–NH2 Rotational Barrier | 14.7 kcal mol–1 | INDO | psu.edu |
| Protonated 4-aminopyridine | C(4)–NH2 Rotational Barrier | 27.3 kcal mol–1 | INDO | psu.edu |
| 4-aminopyridine | Mean Polarizability | 108.88 a.u. | B3LYP/6-311++G(3d,3p) | arxiv.org |
| 4-aminopyridine | First-order Hyperpolarizability (β0) | 16.89 a.u. | B3LYP/6-311++G(3d,3p) | arxiv.org |
| 4-aminopyridinium thiocyanate | HOMO Energy | -6.17 eV | DFT | scirp.org |
| 4-aminopyridinium thiocyanate | LUMO Energy | -6.04 eV | DFT | scirp.org |
| 4-aminopyridinium thiocyanate | Energy Gap | 0.13 eV | DFT | scirp.org |
| N-(methyltosyl)aminopyridinium (in reaction context) | Interaction Energy (o-B-TS) | -17.8 kcal/mol | DFT | acs.org |
| N-(methyltosyl)aminopyridinium (in reaction context) | Interaction Energy (p-B-TS) | -20.7 kcal/mol | DFT | acs.org |
| N-(methyltosyl)aminopyridinium (in reaction context) | C-C bond length at TS (o-B-TS) | 2.23 Å | DFT | acs.org |
| N-(methyltosyl)aminopyridinium (in reaction context) | C-C bond length at TS (p-B-TS) | 2.25 Å | DFT | acs.org |
Electrochemical Behavior and Applications of Pyridinium, 1 Amino Salts
Investigation of Redox Properties and One-Electron Reduction Processes
The electrochemistry of 1-aminopyridinium salts is primarily defined by one-electron reduction processes. nih.gov This reduction leads to the cleavage of the N-N bond, generating a pyridine (B92270) molecule and a highly reactive amidyl radical. nih.govacs.org The reduction potentials for these salts are influenced by their molecular structure, with some showing irreversible reductions at potentials such as -0.70 V and -0.75 V versus a silver/silver ion (Ag/Ag+) reference electrode. sioc-journal.cn
Cyclic voltammetry studies have been instrumental in elucidating these redox properties. For instance, 1-aminopyridinium nitrate (B79036) in an aqueous solution under a nitrogen atmosphere exhibits a quasi-reversible wave with a reductive peak potential at -0.45 V and an oxidative peak potential at -0.32 V versus a silver/silver chloride (Ag/AgCl) reference electrode. acs.org This reversibility suggests the formation of a stable radical species. acs.org The generation of N-centered radicals from 1-aminopyridinium salts occurs readily through single electron transfer, highlighting their role as valuable radical precursors. acs.orgnih.govacs.org The reduction can be initiated by various means, including photoredox catalysis, where a photoexcited catalyst transfers an electron to the pyridinium (B92312) salt. acs.orgnih.gov
The stability and reactivity of the resulting amidyl radical are largely dependent on the nature of the substituent on the nitrogen atom, with electron-withdrawing groups typically yielding stable yet reactive radical species. nih.gov This tunability allows for the adjustment of the reagent's reactivity to suit different radical acceptors. acs.orgsioc-journal.cn
Electrochemical Generation of N-Centered Radicals
The electrochemical reduction of 1-aminopyridinium salts provides a clean and efficient method for generating N-centered radicals. nih.govacs.orgnih.gov This process is initiated by a single electron transfer (SET) to the pyridinium salt, which triggers the cleavage of the N-N bond to release an amidyl radical and a pyridine molecule. nih.govacs.orgsioc-journal.cn
This electrochemical approach offers a complementary strategy to other methods of N-radical generation. acs.org The resulting N-centered radicals are highly reactive intermediates that can participate in a variety of chemical transformations. researchgate.net The generation of these radicals has been successfully applied in direct C-H amination of arenes and heteroarenes under mild photoredox catalysis conditions. acs.orgnih.govacs.org
The process can be initiated not only electrochemically but also photochemically. nih.gov In photoredox catalysis, a photocatalyst, such as Ru(bpy)₃Cl₂, absorbs visible light and becomes excited. The excited photocatalyst then reduces the N-aminopyridinium salt, leading to the formation of the amidyl radical. acs.orgnih.gov This method avoids the need for harsh reagents and provides a controlled way to generate radicals for organic synthesis. acs.org The choice of photocatalyst is often guided by the reduction potential of the specific N-aminopyridinium salt, with catalysts like fac-[Ir(ppy)₃] and Ru(bpy)₃Cl₂ being common choices. nih.gov
Impact of Substituent Patterns on Electrochemical Characteristics
The electrochemical properties of 1-aminopyridinium salts are significantly influenced by the pattern of substituents on the pyridine ring. nih.gov Electron-withdrawing substituents on the pyridine ring make the salt easier to reduce, while electron-donating groups make the reduction more challenging. nih.gov This effect allows for the fine-tuning of the reduction potential of the N-aminopyridinium salt to match the requirements of a specific chemical reaction. nih.govsioc-journal.cn
For example, in the context of the electrochemical reduction of carbon dioxide to methanol (B129727) catalyzed by substituted pyridiniums, increased basicity of the nitrogen and higher LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyridinium generally correlate with enhanced reduction activity. osti.govresearchgate.netosti.gov Specifically, 4-aminopyridine (B3432731) has shown a higher faradaic yield for methanol production compared to unsubstituted pyridine. osti.govresearchgate.netosti.gov
However, steric effects also play a crucial role. osti.govresearchgate.net Bulky substituents, even if they increase basicity and LUMO energy, can hinder the catalytic activity. osti.govresearchgate.netosti.gov For instance, 4-tertbutyl and 4-dimethylamino pyridine exhibit decreased catalytic behavior, which is attributed to steric hindrance that may affect the interaction of the catalyst with the electrode surface. osti.gov
The following table provides examples of substituted 1-aminopyridinium salts and their reported electrochemical data:
| Substituent on Pyridine Ring | Reduction Potential (V vs. SCE) | Reference |
| Unsubstituted | -0.86 | acs.org |
| 4-amino | Not specified, but higher yield than pyridine | researchgate.net |
| 2,4,6-trimethyl (collidine) | -0.75 | nih.gov |
Note: SCE refers to the Saturated Calomel Electrode.
This tunability through substituent modification is a key advantage in designing tailored N-centered radical precursors for specific synthetic applications. nih.govacs.org
Role in Electrocatalysis and C–N Bond Formation Pathways
1-Aminopyridinium salts are pivotal in electrocatalysis, primarily serving as precursors to N-centered radicals that facilitate the formation of carbon-nitrogen (C-N) bonds. researchgate.netnih.gov This strategy has emerged as a significant method for constructing C-N bonds, which are ubiquitous in pharmaceuticals, natural products, and functional materials. researchgate.net The electrochemical or photochemical generation of amidyl radicals from these salts enables direct amidation of arenes and heteroarenes. acs.orgnih.govacs.org
The process often involves a catalytic cycle where the 1-aminopyridinium salt is reduced to generate the amidyl radical. This radical then reacts with a substrate, such as an arene, to form a new C-N bond. nih.gov The resulting radical intermediate can then be oxidized to complete the catalytic cycle. nih.gov This approach has been successfully used for the regioselective amidation of electron-rich arenes and various heteroarenes. acs.org
Electrocatalytic systems utilizing these salts can be designed to be highly efficient. For instance, in some photoredox-catalyzed reactions, the pyridine generated as a byproduct can act as a base, eliminating the need for an external base. nih.gov The versatility of this method is demonstrated by its application in the synthesis of diverse nitrogen-containing compounds, including α-amino carbonyl compounds from enol equivalents and functionalized γ-lactams from alkenes. researchgate.netacs.org
Mechanistic Studies of Electron Transfer and Radical Generation
The mechanism of C-N bond formation using 1-aminopyridinium salts begins with a single electron transfer (SET) to the salt. nih.govacs.org This electron transfer can be induced electrochemically or through photoredox catalysis. nih.govnih.gov Upon receiving an electron, the N-N bond of the 1-aminopyridinium salt cleaves, resulting in the formation of a pyridine molecule and an amidyl radical. nih.govsioc-journal.cn
In a typical photoredox catalytic cycle, a photocatalyst, such as [Ru(bpy)₃]²⁺, is excited by visible light to its excited state, [Ru(bpy)₃]²⁺*. sioc-journal.cn This excited state is a potent reductant and transfers an electron to the 1-aminopyridinium salt. sioc-journal.cnnih.gov
The generated amidyl radical is electrophilic and readily adds to electron-rich substrates like arenes or alkenes. acs.orgresearchgate.net For example, in the amidation of an arene, the amidyl radical adds to the aromatic ring to form a radical cation intermediate. nih.gov This intermediate is then oxidized by the oxidized photocatalyst, [Ru(bpy)₃]³⁺, regenerating the ground state photocatalyst and forming a cationic species. sioc-journal.cn Subsequent deprotonation, often facilitated by the pyridine byproduct, yields the final amidated product. nih.gov
Cyclic voltammetry experiments have provided strong evidence for the proposed electron transfer mechanisms, showing irreversible reductive features for N-aminopyridinium salts at specific potentials. acs.org The entire process represents an efficient cascade that allows for the construction of valuable C-N bonds under mild conditions. rsc.org
Future Research Directions and Emerging Applications
Expanding Synthetic Scope and Enhancing Selectivity in Transformations
A primary focus of future research will be to broaden the range of chemical transformations achievable with 1-aminopyridinium salts and to exert greater control over reaction selectivity. While significant progress has been made in areas like C-H amination and the synthesis of heterocycles, there remains substantial potential for expansion. nih.govchemrxiv.org
Researchers are working to apply methodologies involving 1-aminopyridinium to a more diverse array of heterocyclic and carbocyclic structures. thieme-connect.com The extension of these reactions to complex molecular scaffolds, particularly in the late-stage functionalization of biologically active molecules, is a key objective. researchgate.netacs.org This would provide a powerful tool for rapidly generating analogues of existing drugs and natural products for structure-activity relationship studies.
Enhancing selectivity—chemo-, regio-, and stereoselectivity—is another critical frontier. For instance, the ability to switch the site of functionalization on the pyridine (B92270) ring is a significant area of investigation. A notable example is the visible-light-induced C–H acylation of pyridinium (B92312) salts, where the choice of N-substituent on the pyridinium salt dictates the position of acylation; N-aminopyridinium salts preferentially yield C4-acylated pyridines, whereas N-methoxypyridinium salts favor C2-acylation. acs.org More recently, a photochemical method has been developed for the regioselective C3-amination of pyridines using 1-aminopyridinium salts in conjunction with Zincke imine intermediates. nih.gov Future work will likely focus on developing new catalysts and reaction conditions to predictably control the outcome of reactions at any desired position.
Furthermore, the development of enantioselective transformations using 1-aminopyridinium-derived intermediates is an emerging area. The use of chiral catalysts to control the stereochemistry of products formed from reactions involving the aminyl radical or other reactive species derived from 1-aminopyridinium is a promising direction for creating chiral nitrogen-containing compounds. rsc.org
Table 1: Regioselectivity in Pyridine Functionalization using Pyridinium Salt Derivatives
| Pyridinium Salt Derivative | Reagent/Reaction Type | Position of Functionalization | Reference |
|---|---|---|---|
| N-Aminopyridinium | Acyl Radical (from Aldehyde) | C4 | acs.org |
| N-Methoxypyridinium | Acyl Radical (from Aldehyde) | C2 | acs.org |
| N-Aminopyridinium | Zincke Imine Intermediate | C3 | nih.gov |
Development of Novel Catalytic Systems and Sustainable Methodologies
The advancement of synthetic chemistry is intrinsically linked to the development of sustainable and efficient catalytic systems. nih.govrsc.org Research concerning 1-aminopyridinium is increasingly focused on "green" chemistry principles, aiming to reduce environmental impact without compromising efficiency. wordpress.com
A significant trend is the move towards photoredox catalysis using visible light, which offers a milder and more sustainable alternative to traditional high-energy methods. acs.orgnih.gov An important goal is the replacement of expensive and rare noble-metal catalysts, such as iridium and ruthenium, with catalysts based on earth-abundant metals or even metal-free organic photocatalysts. acs.orgresearchgate.net This shift not only reduces costs but also addresses the environmental concerns associated with heavy metal waste. For example, while many initial photoredox-catalyzed radical amidations required expensive iridium-based photocatalysts, it has been demonstrated that reactions with N-aminopyridinium reagents can be performed with the significantly cheaper Ru(bpy)₃Cl₂ catalyst. acs.org
Another key area is the development of reactions in environmentally benign solvents, with a particular emphasis on water. nih.gov Micellar catalysis, where reactions are carried out in water using surfactants to form micelles, has been successfully applied to the visible-light-mediated amination of imidazo[1,2-a]pyridines with N-aminopyridinium salt. researchgate.net This approach not only promotes sustainability but can also enhance reaction rates and selectivity due to the unique microenvironment within the micelles. researchgate.net
Future methodologies will also focus on improving atom economy and step economy. nih.gov This involves designing one-pot reactions and cascade sequences where multiple bonds are formed in a single operation, minimizing purification steps and reducing waste. chemrxiv.org The bifunctional nature of 1-aminopyridinium salts makes them ideal candidates for such complex transformations, where they can act as both an aminating agent and a source of the pyridine moiety. nih.gov
Table 2: Comparison of Catalytic Systems for Transformations Involving 1-Aminopyridinium
| Catalytic System | Key Features | Example Application | Sustainability Aspect | Reference |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ / Visible Light | Uses a less expensive noble metal catalyst. | Direct radical C-H amination of arenes/heteroarenes. | Reduced cost compared to Iridium catalysts. | acs.org |
| Micellar Catalysis (Surfactant in Water) / Visible Light | Metal-free, uses water as a solvent. | C-H amination of imidazo[1,2-a]pyridines. | Environmentally benign solvent, avoids metal waste. | researchgate.net |
| Copper-based Catalysis | Utilizes an earth-abundant metal. | Chan-Lam cross-coupling for N-arylation. | Reduces reliance on precious metals. | acs.org |
Deeper Mechanistic Elucidation via Advanced Analytical Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient transformations. Future research will increasingly rely on a combination of advanced analytical and computational techniques to unravel the intricate details of reactions involving 1-aminopyridinium. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction pathways. nih.gov DFT can be used to model transition states, calculate activation energies, and rationalize observed regioselectivity, as demonstrated in the photochemical C3-amination of pyridines. nih.gov These theoretical studies provide insights into the nature of reactive intermediates, such as the involvement of amidyl radicals, and help explain why certain reaction pathways are favored over others. acs.orgnih.gov
Advanced spectroscopic and analytical methods are also being employed to detect and characterize transient intermediates. Techniques such as cyclic voltammetry (CV) can be used to probe the electrochemical properties of 1-aminopyridinium salts and determine their reduction potentials, which is critical for designing photoredox catalytic cycles. acs.org Kinetic studies, including the determination of kinetic isotope effects (KIEs), can provide valuable information about the rate-determining steps of a reaction and help distinguish between different proposed mechanisms. nih.gov Isotopic labeling studies, for instance using ¹⁵N-labeled reagents, are powerful for tracing the fate of atoms throughout a reaction sequence, providing definitive evidence for proposed mechanistic pathways. nih.gov
By combining these experimental and computational approaches, researchers can build a comprehensive picture of how transformations involving 1-aminopyridinium occur at a molecular level. This deeper mechanistic understanding will be instrumental in expanding the synthetic scope of this versatile reagent, enhancing reaction selectivity, and developing novel, sustainable catalytic systems. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes and characterization methods for 1-amino-pyridinium derivatives?
Methodological Answer:
- Synthesis typically involves nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, acylation reactions of piperidine precursors yield derivatives with high purity when monitored via IR and GC-MS .
- Characterization should include spectroscopic techniques (e.g., H/C NMR, FT-IR) and mass spectrometry to confirm molecular structure. Chromatographic methods (HPLC, TLC) are critical for assessing purity .
Q. What are the standard protocols for assessing the stability of 1-amino-pyridinium compounds in aqueous solutions?
Methodological Answer:
- Stability studies require controlled buffer systems (e.g., phosphate buffers at varying pH levels) and accelerated degradation testing under thermal stress. Quantify degradation products using HPLC-UV or LC-MS .
- Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .
Q. How can researchers design a robust literature review strategy for 1-amino-pyridinium-related studies?
Methodological Answer:
- Use databases like SciFinder, PubMed, and Reaxys with search terms such as "1-amino-pyridinium synthesis," "spectroscopic characterization," and "biological activity." Apply PICO (Population, Intervention, Comparison, Outcome) to narrow focus .
- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-validate findings using citation tracking tools .
Advanced Research Questions
Q. How can contradictions in reported biochemical effects of 1-amino-pyridinium derivatives (e.g., metabolic inhibition vs. activation) be resolved?
Methodological Answer:
- Conduct comparative dose-response studies using standardized models (e.g., hepatic cell lines or isolated mitochondria). Measure key metabolites (e.g., pyruvate, citrate) via enzymatic assays or GC-MS to identify threshold concentrations for inhibitory effects .
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to differentiate experimental variability from mechanistic contradictions .
Q. What strategies are effective for elucidating the mechanism of action of 1-amino-pyridinium in modulating enzymatic pathways?
Methodological Answer:
- Use isotopic labeling (e.g., C-glucose) to track metabolic flux in target pathways like gluconeogenesis. Pair with enzyme inhibition assays (e.g., citrate synthase activity) to pinpoint molecular interactions .
- Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to active sites, guiding mutagenesis experiments .
Q. How can researchers address reproducibility challenges in synthesizing 1-amino-pyridinium derivatives with high enantiomeric purity?
Methodological Answer:
- Optimize reaction conditions (e.g., chiral catalysts, solvent polarity) using Design of Experiments (DoE) to identify critical factors. Monitor enantiomeric excess via chiral HPLC or circular dichroism .
- Document procedural nuances (e.g., stirring rate, inert atmosphere) to minimize batch-to-batch variability .
Q. What methodologies are suitable for evaluating the environmental impact of 1-amino-pyridinium derivatives?
Methodological Answer:
- Perform ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) and biodegradation studies under OECD guidelines. Use LC-MS/MS to quantify residual compounds in simulated ecosystems .
- Apply quantitative structure-activity relationship (QSAR) models to predict long-term ecological risks .
Hypothesis-Driven and Gap Analysis Questions
Q. How can researchers formulate hypotheses about the structure-activity relationships (SAR) of 1-amino-pyridinium derivatives?
Methodological Answer:
- Use comparative SAR analysis by synthesizing analogs with systematic substitutions (e.g., electron-withdrawing groups at specific positions). Correlate structural features with bioactivity data using multivariate regression .
- Leverage FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure hypotheses address understudied aspects, such as substituent effects on solubility .
Q. What experimental approaches can reconcile discrepancies between theoretical predictions and observed reactivity of 1-amino-pyridinium compounds?
Methodological Answer:
- Combine computational chemistry (e.g., DFT calculations for reaction pathways) with kinetic studies (e.g., stopped-flow spectroscopy). Validate intermediates via time-resolved MS or NMR .
- Publish negative results to clarify boundary conditions for theoretical models .
How should researchers design follow-up studies to address unresolved questions from prior work on 1-amino-pyridinium?
Methodological Answer:
- Conduct meta-analyses of existing data to identify trends or outliers. Use systematic review frameworks (e.g., PRISMA) to prioritize gaps, such as long-term stability or cross-species toxicity .
- Propose iterative experiments with modified variables (e.g., alternative solvents, temperature gradients) to test robustness of earlier conclusions .
Ethical and Methodological Rigor
Q. What ethical considerations are critical when handling 1-amino-pyridinium derivatives in biological assays?
Methodological Answer:
- Adhere to institutional safety protocols for mutagenic or cytotoxic compounds (e.g., fume hoods, PPE). Document disposal methods compliant with EPA/OSHA regulations .
- For in vivo studies, obtain ethics committee approval and justify sample sizes using power analysis to minimize animal use .
Q. How can researchers ensure methodological transparency in reporting 1-amino-pyridinium experiments?
Methodological Answer:
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): Publish raw data in repositories (e.g., Zenodo), and detail instrument calibration protocols in supplementary materials .
- Use standardized templates (e.g., Materials Design Analysis Reporting standards) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
